Cas no 350-32-3 (2-Fluoro-4-nitrobenzamide)
2-Fluoro-4-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-4-nitrobenzamide
- 2-FLUORO-4-NITRO-BENZAMIDE
- Benzamide,2-fluoro-4-nitro-
- 2-Fluor-4-nitro-benzoesaeure-amid
- 2-fluoro-4-nitro-benzoic acid amide
- Benzamide,2-fluoro-4-nitro
- MFCD10574796
- AKOS010300634
- BS-28258
- EN300-130755
- AB7275
- 350-32-3
- MPYXSYLXWAVLLK-UHFFFAOYSA-N
- AB56406
- CS-0205811
- Benzamide, 2-fluoro-4-nitro-
- 2-fluoro-4-nitro-ethyl amide
- DTXSID20617997
- SCHEMBL114077
- DB-293036
-
- MDL: MFCD10574796
- Inchi: 1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)
- InChI Key: MPYXSYLXWAVLLK-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C(N)=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 184.02800
- Monoisotopic Mass: 184.02842019g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 88.9Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 317.6±32.0 °C at 760 mmHg
- Flash Point: 145.9±25.1 °C
- Refractive Index: 1.587
- PSA: 88.91000
- LogP: 2.05630
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-Fluoro-4-nitrobenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Fluoro-4-nitrobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Fluoro-4-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 231915-250mg |
2-Fluoro-4-nitrobenzamide |
350-32-3 | 95% | 250mg |
£113.00 | 2021-06-29 | |
| Fluorochem | 231915-1g |
2-Fluoro-4-nitrobenzamide |
350-32-3 | 95% | 1g |
£209.00 | 2021-06-29 | |
| Fluorochem | 231915-5g |
2-Fluoro-4-nitrobenzamide |
350-32-3 | 95% | 5g |
£754.00 | 2021-06-29 | |
| Fluorochem | 231915-10g |
2-Fluoro-4-nitrobenzamide |
350-32-3 | 95% | 10g |
£1463.00 | 2021-06-29 | |
| TRC | F595053-25mg |
2-Fluoro-4-nitrobenzamide |
350-32-3 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | F595053-50mg |
2-Fluoro-4-nitrobenzamide |
350-32-3 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | F595053-100mg |
2-Fluoro-4-nitrobenzamide |
350-32-3 | 100mg |
$87.00 | 2023-05-18 | ||
| TRC | F595053-250mg |
2-Fluoro-4-nitrobenzamide |
350-32-3 | 250mg |
$98.00 | 2023-05-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F183926-1g |
2-Fluoro-4-nitrobenzamide |
350-32-3 | 98% | 1g |
¥1910.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F183926-250mg |
2-Fluoro-4-nitrobenzamide |
350-32-3 | 98% | 250mg |
¥957.90 | 2023-09-02 |
2-Fluoro-4-nitrobenzamide Suppliers
2-Fluoro-4-nitrobenzamide Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-Fluoro-4-nitrobenzamide
Professional Introduction to Compound with CAS No. 350-32-3 and Product Name: 2-Fluoro-4-nitrobenzamide
2-Fluoro-4-nitrobenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 350-32-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic amides, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of 2-Fluoro-4-nitrobenzamide, particularly the presence of both a fluorine atom and a nitro group on a benzene ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The fluorine substituent at the 2-position of the benzene ring introduces electron-withdrawing effects, which can modulate the electronic properties of the aromatic system. This modification can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. Additionally, the nitro group at the 4-position further enhances the electron-withdrawing nature of the molecule, potentially affecting its pharmacokinetic profile. These structural elements make 2-Fluoro-4-nitrobenzamide a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in nitroaromatic amides as potential therapeutic agents. The nitro group can be reduced to an amine under specific conditions, which can be exploited for prodrug strategies or to enhance bioavailability. Furthermore, the fluorine atom is known to improve metabolic stability and binding interactions with enzymes and receptors. These properties have been leveraged in the development of novel drugs targeting various diseases, including cancer, inflammation, and infectious disorders.
One of the most compelling aspects of 2-Fluoro-4-nitrobenzamide is its versatility as a chemical scaffold. Researchers have utilized this compound as a building block for synthesizing more complex molecules with enhanced biological activity. For instance, derivatives of 2-Fluoro-4-nitrobenzamide have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. The combination of the fluorine and nitro groups allows for fine-tuning of electronic and steric properties, enabling precise modulation of target interactions.
Recent studies have highlighted the role of 2-Fluoro-4-nitrobenzamide in developing treatments for neurological disorders. The compound's ability to cross the blood-brain barrier and interact with central nervous system targets has been explored in preclinical models. Additionally, its structural similarity to known pharmacophores has prompted investigations into its potential as an antipsychotic or antidepressant agent. These findings underscore the importance of 2-Fluoro-4-nitrobenzamide as a versatile tool in drug discovery.
The synthesis of 2-Fluoro-4-nitrobenzamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nitration followed by fluorination or vice versa, depending on the desired regioselectivity. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability. These synthetic strategies are critical for producing sufficient quantities of 2-Fluoro-4-nitrobenzamide for both research and industrial applications.
In conclusion, 2-Fluoro-4-nitrobenzamide (CAS No. 350-32-3) represents a significant compound in pharmaceutical chemistry with diverse applications in drug discovery and development. Its unique structural features, including the presence of both a fluorine atom and a nitro group, contribute to its versatility as a chemical scaffold. Recent research has demonstrated its potential in treating various diseases, including cancer and neurological disorders. The continued exploration of derivatives and analogs of 2-Fluoro-4-nitrobenzamide holds promise for future therapeutic breakthroughs.
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